3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one
Overview
Description
The compound 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one belongs to the class of benzo[c]chromen-6-ones, which are known for their biological significance. These compounds are structurally characterized by a chromen-6-one core and are of interest due to their potential therapeutic applications, including their role as cholinesterase inhibitors in the treatment of Alzheimer's Disease .
Synthesis Analysis
Several synthetic approaches for benzo[c]chromen-6-ones have been reported. A metal-free one-pot synthesis from 3,4-dichlorocoumarins and butadienes using tandem photo-thermal-photo reactions has been developed, which does not require metal catalysts or peroxide promoters . Another green, catalyst-free, and solvent-free method using microwave irradiation has been reported for the synthesis of functionalized benzo[c]chromen-6-ones, which is considered to be more advanced than previous methods . Additionally, a one-pot synthesis involving Cs2CO3-promoted domino reactions of substituted 2-hydroxychalcones with β-ketoesters has been described, leading to a variety of benzo[c]chromen-6-one derivatives .
Molecular Structure Analysis
The molecular structure of benzo[c]chromen-6-ones can be determined using crystallography. For instance, the crystal structure of a related compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was determined in the monoclinic crystal system, showcasing p-p stacking of aromatic residues . Although not the exact compound , this provides insight into the structural characteristics that may be present in 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one.
Chemical Reactions Analysis
The chemical reactivity of benzo[c]chromen-6-ones includes their ability to undergo various reactions such as Michael addition, intramolecular aldol reactions, oxidative aromatization, and lactonization as part of their synthetic pathways . These reactions allow for the introduction of various substituents on the benzene rings, which can significantly alter the physical, chemical, and biological properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[c]chromen-6-ones are influenced by their molecular structure. The presence of hydroxyl and methoxy groups can affect their solubility, boiling and melting points, and stability. The crystalline structure, as mentioned, can lead to specific packing arrangements in the solid state . The biological activities of these compounds, such as their antibacterial properties and their ability to inhibit cholinesterase enzymes, are also important chemical properties that have been evaluated .
Scientific Research Applications
1. Phosphodiesterase II Inhibitors
- Summary of Application: This compound has been studied for its potential as a Phosphodiesterase II inhibitor. Phosphodiesterase II inhibitors have a wide range of pharmacological activities, such as antioxidation, antitumor, antimutation, antibacterial, anti-inflammatory, antiviral, and myocardial protection .
- Methods of Application: A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized. Their biological activities were evaluated as potential PDE2 inhibitors .
- Results or Outcomes: The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have the optimal inhibitory potential (IC 50: 3.67 ± 0.47 μM). It also exhibited comparable activity in comparison to that of BAY 60-7550 in vitro cell level studies .
2. Fluorescent Sensors for Iron (III)
- Summary of Application: This compound has been used as a selective fluorescent sensor for Iron (III) under in vitro and ex vivo conditions .
3. Biomolecule-Ligand Complexes
- Summary of Application: This compound has been used in the study of biomolecule-ligand complexes. These studies are crucial in understanding the interactions between biomolecules and ligands, which can help in drug design and discovery .
4. Structure-Based Drug Design
- Summary of Application: This compound has been used in structure-based drug design. Structure-based drug design is a method used in designing and discovering new medications based on the knowledge of the biological target’s structure .
5. Free Energy Calculations
- Summary of Application: This compound has been used in the study of free energy calculations. These calculations are crucial in understanding the thermodynamics of chemical reactions .
6. Refinement of X-ray Crystal Complexes
properties
IUPAC Name |
3-hydroxy-8-methoxybenzo[c]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-17-9-3-5-10-11-4-2-8(15)6-13(11)18-14(16)12(10)7-9/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJLBTGXYKPECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248966 | |
Record name | 3-Hydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201248966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one | |
CAS RN |
35233-17-1 | |
Record name | 3-Hydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35233-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201248966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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